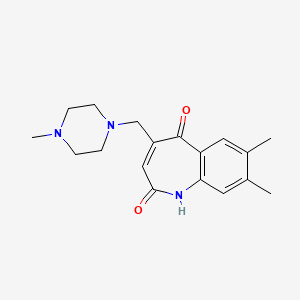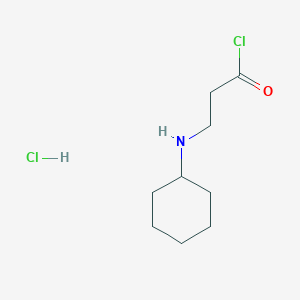
3-(Cyclohexylamino)propanoyl chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylamino)propanoyl chloride;hydrochloride is a chemical compound with the molecular formula C9H17NO2Cl. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a cyclohexyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride typically involves the reaction of cyclohexylamine with propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:
Cyclohexylamine+Propanoyl chloride→3-(Cyclohexylamino)propanoyl chloride
The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylamino)propanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and water.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(Cyclohexylamino)propanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Esterification: Alcohols are used as reagents, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and carboxylic acids.
Hydrolysis: 3-(Cyclohexylamino)propanoic acid and hydrochloric acid.
Esterification: Esters of 3-(Cyclohexylamino)propanoic acid.
Aplicaciones Científicas De Investigación
3-(Cyclohexylamino)propanoyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins and nucleic acids, and the pathways involved often relate to the formation of amide or ester linkages.
Comparación Con Compuestos Similares
Similar Compounds
Propanoyl chloride: A simpler acyl chloride without the cyclohexylamino group.
Cyclohexylamine: The amine precursor used in the synthesis of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride.
3-(Cyclohexylamino)propanoic acid: The hydrolysis product of the compound.
Uniqueness
This compound is unique due to the presence of both the cyclohexylamino group and the acyl chloride functionality. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
64952-38-1 |
|---|---|
Fórmula molecular |
C9H17Cl2NO |
Peso molecular |
226.14 g/mol |
Nombre IUPAC |
3-(cyclohexylamino)propanoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H16ClNO.ClH/c10-9(12)6-7-11-8-4-2-1-3-5-8;/h8,11H,1-7H2;1H |
Clave InChI |
FFODHEYPOPBBHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCCC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)

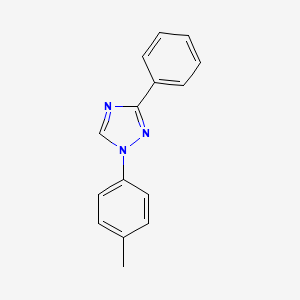
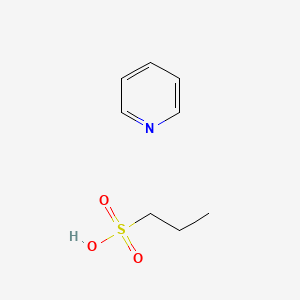

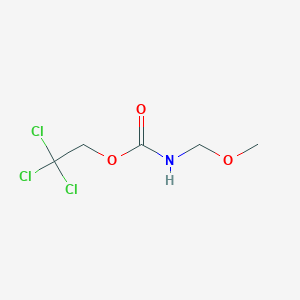
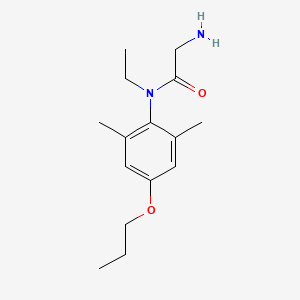


![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)


